N-9H-fluoren-9-ylurea
Description
N-9H-Fluoren-9-ylurea is a urea derivative functionalized with a 9H-fluorenyl group, a bicyclic aromatic hydrocarbon known for its rigidity and planar structure. The urea moiety (–NH–CO–NH–) introduces hydrogen-bonding capabilities, making this compound valuable in supramolecular chemistry, catalysis, and pharmaceutical synthesis.
Properties
IUPAC Name |
9H-fluoren-9-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-14(17)16-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H,(H3,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKFZJQKCWQRJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-9H-Fluoren-9-ylurea vs. Fluorenylmethoxycarbonyl (Fmoc)-Protected Amino Acids
- Structural Differences: Fmoc-protected amino acids (e.g., compounds 2p, 2q in ) feature a fluorenylmethoxycarbonyl group linked to amino acids, whereas this compound replaces the ester/carbamate linkage with a urea group. This substitution alters polarity and hydrogen-bonding capacity.
- Applications : Fmoc derivatives are widely used in solid-phase peptide synthesis due to their stability under basic conditions, while urea derivatives may excel in molecular recognition or as kinase inhibitors due to enhanced H-bonding .
This compound vs. 2-Nitro-9H-fluorene
- Functional Groups : The nitro group in 2-nitro-9H-fluorene (CAS 607-57-8, ) is strongly electron-withdrawing, making the compound electrophilic. In contrast, the urea group in this compound is polar but less reactive, favoring interactions like H-bonding.
- Spectroscopic Data: 2-Nitro-9H-fluorene exhibits distinct IR peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch), whereas this compound would show NH stretches (~3300 cm⁻¹) and carbonyl stretches (~1650 cm⁻¹) .
Comparison with Carbazole-Fluorene Hybrids
- Synthetic Methods : Carbazole-fluorene hybrids (e.g., CzFA in ) are synthesized via Ullmann or Buchwald-Hartwig couplings. This compound likely requires urea-forming reactions, such as addition of amines to isocyanates derived from fluorenyl precursors.
- Reactivity : Carbazole-fluorene hybrids are optimized for charge transport in OLEDs, while urea derivatives may undergo nucleophilic substitution or participate in supramolecular assembly .
Comparison with 9,9-Dimethyl-2-nitro-9H-fluorene
- Substituent Effects : The methyl groups in 9,9-dimethyl-2-nitro-9H-fluorene (CAS 605644-46-0, ) increase steric hindrance, reducing reactivity at the 9-position. In contrast, the urea group in this compound offers directional H-bonding sites for coordination or crystallization .
Physical and Thermal Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Applications |
|---|---|---|---|---|
| This compound | ~238.3* | Not reported | Urea, fluorenyl | Drug design, supramolecular |
| 2-Nitro-9H-fluorene | 211.22 | Not reported | Nitro | Electrophilic intermediates |
| 9-(9H-Fluoren-9-ylidene) | 328.41 | 187–189 | Dimeric fluorenyl | Materials science |
| Fmoc-amino acid (2p) | ~450† | Not reported | Carbamate, amino acid | Peptide synthesis |
*Calculated based on molecular formula. †Approximate value from .
Data Sources : .
Research Findings and Key Insights
- Hydrogen Bonding : Urea derivatives exhibit stronger H-bonding than Fmoc-protected amines or nitrofluorenes, enabling applications in crystal engineering and host-guest chemistry .
- Thermal Stability : Dimeric fluorenes (e.g., ) show high melting points (~187°C), suggesting that this compound may also display robust thermal behavior due to aromatic stacking .
- Synthetic Flexibility : Multi-component reactions (e.g., ) demonstrate the ease of modifying fluorenyl scaffolds, suggesting this compound can be tailored for specific applications .
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